(2-(Cyclopentyloxy)pyridin-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone
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Description
(2-(Cyclopentyloxy)pyridin-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H27N3O3 and its molecular weight is 381.476. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Synthetic derivatives related to the queried compound have been investigated for their antimicrobial properties. For instance, new pyridine derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid have shown variable and modest activity against bacterial and fungal strains. These findings suggest that compounds with similar structures could be explored for their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of structurally related compounds have been studied to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. Research on dipeptidyl peptidase inhibitors, for example, has provided valuable insights into their elimination pathways, including metabolism and renal clearance, which is crucial for drug development processes (Sharma et al., 2012).
Antagonistic Activity on G Protein-Coupled Receptors
The discovery and evaluation of small molecule antagonists targeting G protein-coupled receptors (GPCRs) highlight the potential of pyridine and piperazine derivatives in modulating receptor activities. Such compounds have been identified with subnanomolar potencies, indicating their relevance in researching receptor-mediated physiological and pathological processes (Romero et al., 2012).
Molecular Structure Analysis
Studies on the crystal and molecular structure of related compounds provide a basis for understanding the interactions at the atomic level that contribute to their biological activities. This information is critical for the rational design of compounds with improved efficacy and reduced side effects (Lakshminarayana et al., 2009).
Properties
IUPAC Name |
(2-cyclopentyloxypyridin-4-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-27-20-8-4-5-18(16-20)24-11-13-25(14-12-24)22(26)17-9-10-23-21(15-17)28-19-6-2-3-7-19/h4-5,8-10,15-16,19H,2-3,6-7,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZYSCJQUOHTLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC(=NC=C3)OC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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